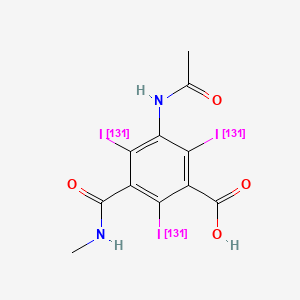
Iothalamic acid I-131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iothalamic acid I-131 is a radiocontrast agent used in various medical imaging procedures. It is an iodine-containing organic anion that helps in enhancing the visibility of internal structures in radiographic imaging. The compound is particularly useful in procedures such as angiography, arthrography, and computed tomographic scans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Iothalamic acid I-131 involves the neutron irradiation of a tellurium dioxide (TeO₂) target, followed by the separation of I-131 using a dry distillation technique . This method ensures the production of high-purity I-131 suitable for medical applications.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by irradiating larger quantities of TeO₂ in a medium flux reactor. The irradiated TeO₂ is then processed through dry distillation to extract I-131 . This method allows for the production of significant quantities of I-131, which can be used in various radiopharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Iothalamic acid I-131 undergoes several types of chemical reactions, including:
Oxidation: The iodine atoms in the compound can undergo oxidation, leading to the formation of iodate or periodate species.
Reduction: The compound can be reduced to form iodide ions.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium iodide, sodium iodate, and various reducing agents. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include iodide ions, iodate ions, and substituted derivatives of this compound. These products can be further utilized in various chemical and medical applications.
Scientific Research Applications
Iothalamic acid I-131 has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to trace the movement of iodine in biological systems.
Medicine: Widely used in diagnostic imaging procedures to enhance the visibility of internal structures.
Industry: Utilized in the production of radiopharmaceuticals for medical imaging and therapeutic applications.
Mechanism of Action
Iothalamic acid I-131 exerts its effects by enhancing the contrast of internal structures in radiographic imaging. The compound is rapidly absorbed and distributed within the extracellular fluid of the body. It is concentrated in specific tissues, such as the kidneys, via the sodium/iodide symporter. The iodine atoms in the compound absorb X-rays, making the targeted tissues more visible in imaging procedures .
Comparison with Similar Compounds
Similar Compounds
- Iohexol
- Iodixanol
- Ioversol
- Diatrizoate
Uniqueness
Iothalamic acid I-131 is unique due to its specific use as a radiocontrast agent in medical imaging. Unlike other iodine-based contrast agents, it contains the radioactive isotope I-131, which provides additional diagnostic capabilities. The compound’s ability to enhance the visibility of internal structures while also serving as a radiotracer makes it a valuable tool in both diagnostic and therapeutic applications .
Properties
CAS No. |
761353-51-9 |
|---|---|
Molecular Formula |
C11H9I3N2O4 |
Molecular Weight |
625.92 g/mol |
IUPAC Name |
3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12+4,13+4,14+4 |
InChI Key |
UXIGWFXRQKWHHA-LPJQMLIDSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)O)[131I])C(=O)NC)[131I] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



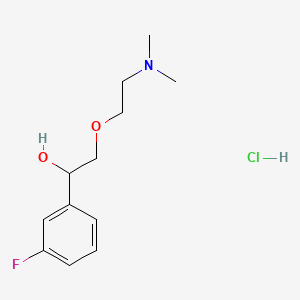
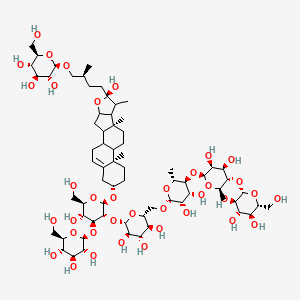
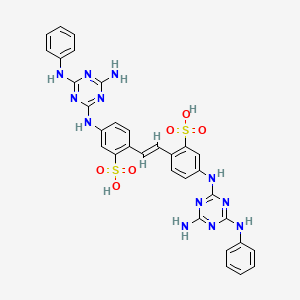
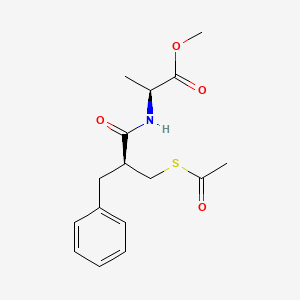
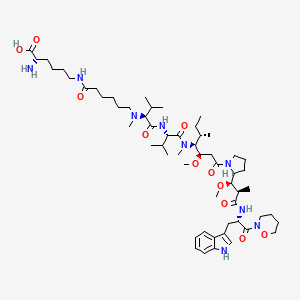
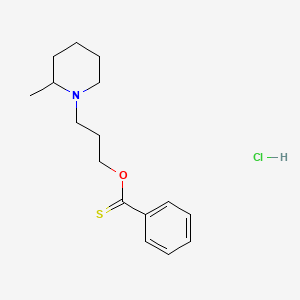
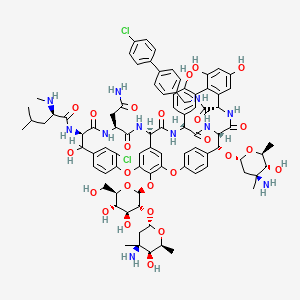
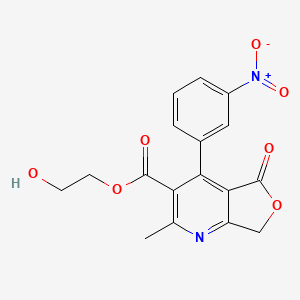


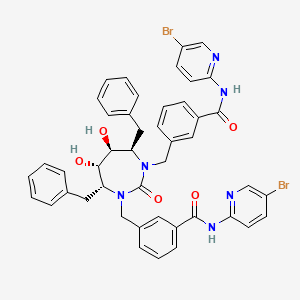
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)

